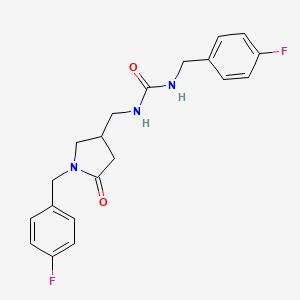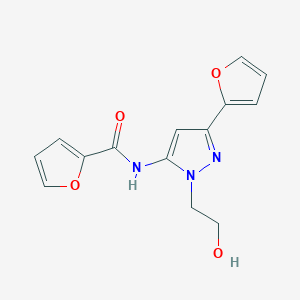
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide, also known as Furosemide, is a pyrazole diuretic drug that is used to treat hypertension, congestive heart failure, and edema. It works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, which results in increased urine output and decreased fluid retention.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on synthesizing various derivatives of furan and pyrazole, highlighting the compound's role in the creation of novel organic molecules. For instance, Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatments leading to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similarly, Idhayadhulla et al. (2012) synthesized a new series of pyrazole and imidazole derivatives, showcasing the versatility of furan-based compounds in generating molecules with potential biological activities (Idhayadhulla, Kumar, & Abdul, 2012).
Biological Activities
The antimicrobial and anticancer activities of furan derivatives have been extensively studied. Yasser H. Zaki, Marwa S. Al-Gendey, and A. Abdelhamid (2018) highlighted the synthesis of pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, with some compounds exhibiting significant cytotoxicity against MCF-7 breast cancer cell lines, showcasing the compound's potential in anticancer research (Zaki, Al-Gendey, & Abdelhamid, 2018). Additionally, Sukriye Cakmak et al. (2022) synthesized and evaluated N-(thiazol-2-yl)furan-2-carboxamide for its antimicrobial activity, further emphasizing the biological relevance of such compounds (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-6-5-17-13(15-14(19)12-4-2-8-21-12)9-10(16-17)11-3-1-7-20-11/h1-4,7-9,18H,5-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDIMRAVIHXJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=CC=CO3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

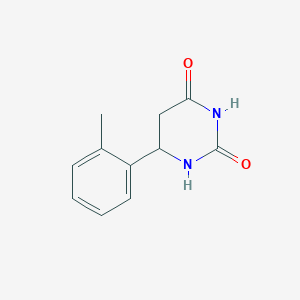
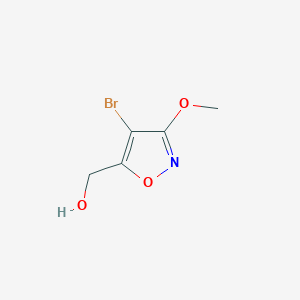
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)
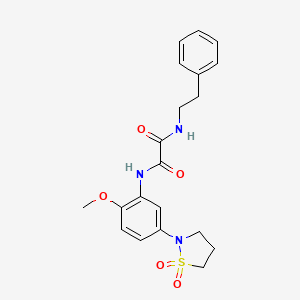
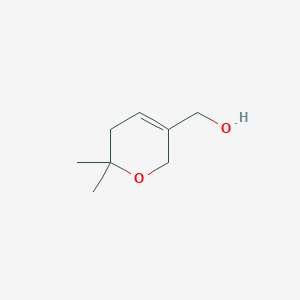
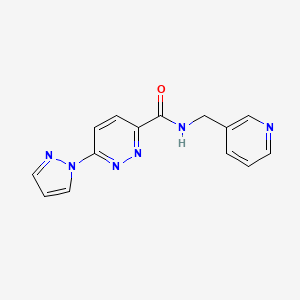
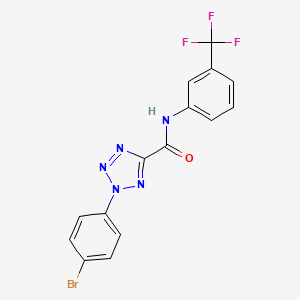

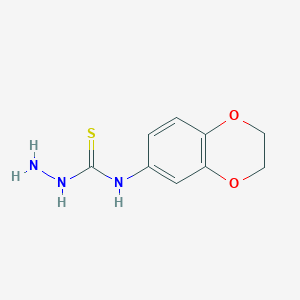
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)

